Rauvanin
Description
Rauvanin (CAS 3148-42-3), chemically designated as OxayohIMBAn-16-carboxylic acid, 16,17-didehydro-10,11-dimethoxy-19-methyl-, methyl ester, is an indole alkaloid derivative with the molecular formula C₃₇H₃₄N₄O₄. It belongs to the class of IMBAn-16-carboxylic acid derivatives, characterized by a complex polycyclic structure featuring a fused isoquinoline-indole backbone, methoxy substituents, and a methyl ester group .
Properties
CAS No. |
3148-42-3 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl (1S,15R,16R,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14+,16-,19+/m1/s1 |
InChI Key |
FGWJRZQNNZVCHR-NJJPXGRNSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC |
Isomeric SMILES |
C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10,11-Dimethoxy-19-methyl-16,17-didehydrooxayohimban-16-carboxylic acid methyl ester Methyl (19β)-10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate rauvanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Rauvanin shares structural and functional similarities with two primary compounds: Isoquinoline, decahydro-2-[2-(1H-indol-3-yl)ethyl]- (CAS 14325-28-1) and OxayohIMBAn-16-carboxylic acid, 17-hydroxy-11-methoxy-19-methyl-, methyl ester (CAS 23924-91-6). Below is a detailed comparative analysis:
Structural Comparison
| Property | This compound (CAS 3148-42-3) | Isoquinoline Derivative (CAS 14325-28-1) | Hydroxy-Methoxy Derivative (CAS 23924-91-6) |
|---|---|---|---|
| Molecular Formula | C₃₇H₃₄N₄O₄ | C₁₉H₂₆N₂ | C₂₀H₂₆N₂O₅ |
| Core Structure | IMBAn-16-carboxylic acid derivative | Decahydro-isoquinoline with indolylethyl side chain | IMBAn-16-carboxylic acid derivative |
| Key Substituents | - 10,11-Dimethoxy - Methyl ester |
- Decahydro-isoquinoline - 2-(1H-indol-3-yl)ethyl |
- 17-Hydroxy - 11-Methoxy - Methyl ester |
| Stereochemistry | (19b) configuration | (4aS,8aR)-trans configuration | (16α,17β,19α) configuration |
Key Observations :
- This compound and CAS 23924-91-6 share the IMBAn-16-carboxylic acid backbone but differ in substituents: this compound has dimethoxy groups , whereas CAS 23924-91-6 features a hydroxy group at position 17 .
- The isoquinoline derivative (CAS 14325-28-1) lacks the carboxylic acid moiety but includes a decahydro-isoquinoline core, making it structurally distinct yet part of the broader indole alkaloid family .
Functional and Pharmacological Comparison
Bioactivity Hypotheses
- The methyl ester group could serve as a prodrug moiety, enabling hydrolysis to an active carboxylic acid .
- CAS 23924-91-6 : The 17-hydroxy group might confer antioxidant properties, while the 11-methoxy substituent could modulate receptor binding affinity .
Research Findings and Data Gaps
While direct pharmacological data for these compounds is scarce, structural analogs provide insights:
- Hydroxy-Substituted Derivatives : The 17-hydroxy group in CAS 23924-91-6 mirrors resveratrol’s antioxidant structure, hinting at free-radical scavenging capabilities .
Critical Data Needs :
- In vitro/in vivo studies to validate hypothesized bioactivities.
- Comparative pharmacokinetic profiles , particularly metabolic stability of the methyl ester group in this compound vs. the hydroxy group in CAS 23924-91-4.
- Crystallographic data to confirm stereochemical assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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